dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride
Overview
Description
Dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride is a complex chemical compound that combines the properties of dichlorozinc and 4-(dimethylamino)benzenediazonium chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride typically involves the reaction of 4-(dimethylamino)benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4−(CH3)2NC6H4N2+Cl−+ZnCl2→[4−(CH3)2NC6H4N2+][ZnCl3]−
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups, such as hydroxyl or halide groups.
Coupling Reactions: The compound can participate in coupling reactions with phenols or amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium iodide under mild heating conditions.
Coupling Reactions: Often carried out in the presence of a base, such as sodium hydroxide, and at low temperatures to prevent decomposition.
Major Products
Substitution Reactions: Products include phenols, halides, and other substituted aromatic compounds.
Coupling Reactions: Products are usually azo compounds, which are brightly colored and used as dyes.
Scientific Research Applications
Dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable and brightly colored azo compounds.
Mechanism of Action
The mechanism of action of dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is particularly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds. The zinc chloride component may act as a Lewis acid, facilitating these reactions by stabilizing the intermediates.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzenediazonium chloride: Similar in structure but lacks the zinc chloride component.
Benzenediazonium chloride: A simpler diazonium compound without the dimethylamino group.
Dichlorozinc: A zinc compound without the diazonium component.
Uniqueness
Dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride is unique due to the combination of a diazonium group with zinc chloride. This combination imparts unique reactivity and stability, making it useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
dichlorozinc;4-(dimethylamino)benzenediazonium;dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10N3.4ClH.Zn/c2*1-11(2)8-5-3-7(10-9)4-6-8;;;;;/h2*3-6H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBZLQPVCLDRRY-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+]#N.CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl4N6Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6023-44-5 | |
Record name | 4-(dimethylamino)benzenediazonium tetrachlorozincate (2:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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